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molecular formula C17H23NSi B8782233 1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine

1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine

Cat. No. B8782233
M. Wt: 269.46 g/mol
InChI Key: KKQRPCZYYCOIPN-UHFFFAOYSA-N
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Patent
US07964739B2

Procedure details

A mixture of benzhydrylamine (25 g, 136.4 mmol) and trimethylsilylmethyl chloride (8.39 g, 68.4 mmol) in acetonitrile (105 ml) was refluxed overnight. Then the mixture was concentrated under vacuum at 70° C. with a rotary evaporator to remove all volatiles. The white residue was mixed with n-heptane (150 ml) and filtered over a glass filter. The salt residue was washed with n-heptane (2×25 ml). The combined heptane filtrates were concentrated under vacuum to give the crude product as a clear, slightly yellow oil (23 g; >100%). Purification by chromatography on silica gel (700 ml) eluting with n-heptane (2000 ml), followed by n-heptane:ethyl acetate (10:1) gave pure diphenyl-N-((trimethylsilyl)methyl)methanamine (5.5 g, 20.4 mmol; 30%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][Si:16]([CH2:19]Cl)([CH3:18])[CH3:17]>C(#N)C>[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
8.39 g
Type
reactant
Smiles
C[Si](C)(C)CCl
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated under vacuum at 70° C. with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove all volatiles
ADDITION
Type
ADDITION
Details
The white residue was mixed with n-heptane (150 ml)
FILTRATION
Type
FILTRATION
Details
filtered over a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The salt residue was washed with n-heptane (2×25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined heptane filtrates were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product as a clear, slightly yellow oil (23 g; >100%)
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (700 ml)
WASH
Type
WASH
Details
eluting with n-heptane (2000 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NC[Si](C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.4 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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